

Identification of Sofosbuvir Related Compounds and Isomers: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Enantiomer of Sofosbuvir*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of related compounds and isomers of sofosbuvir, a direct-acting antiviral agent critical in the treatment of Hepatitis C. The guide details experimental protocols for forced degradation studies, analytical method validation, and structural elucidation of impurities. Quantitative data is systematically presented in tabular format to facilitate comparison and analysis. Furthermore, key metabolic and degradation pathways are illustrated using Graphviz diagrams to provide a clear visual representation of the molecular transformations. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and regulatory submission of sofosbuvir.

Introduction

Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[2] The purity and impurity profile of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] This guide outlines the

methodologies for identifying and controlling such impurities, including process-related impurities, degradation products, and isomers.

Sofosbuvir and Its Principal Related Compounds

The identification of sofosbuvir's related compounds is primarily achieved through forced degradation studies and analysis of process impurities. Forced degradation studies, conducted under stressed conditions such as acid, base, oxidation, heat, and light, help to elucidate the degradation pathways and identify potential degradation products that might form under storage or physiological conditions.^{[1][3]}

Degradation Products

Forced degradation studies reveal that sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.^{[1][3]} The major degradation products identified are a result of hydrolysis of the ester and phosphoramidate linkages.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress Condition	Reagent/Parameters	Degradation (%)	Degradation Products Identified (DP)	Reference
Acid Hydrolysis	1N HCl, 80°C, 10 h	8.66	DP I (m/z 416.08)	[1]
Acid Hydrolysis	0.1N HCl, 70°C, 6 h	23	DP I (m/z 488)	[3]
Base Hydrolysis	0.5N NaOH, 60°C, 24 h	45.97	DP IIa (m/z 453.13), DP IIb (m/z 411.08)	[1]
Base Hydrolysis	0.1N NaOH, 70°C, 10 h	50	DP II (m/z 393.3)	[3]
Oxidative	30% H ₂ O ₂ , 80°C, 2 days	0.79	DP III (m/z 527.15)	[1]
Oxidative	3% H ₂ O ₂ , 70°C, 7 days	19.02	DP III (m/z 393)	[3]
Thermal	50°C, 21 days	No degradation	-	[3]
Photolytic	254 nm, 24 h	No degradation	-	[1]

Table 2: Characterization of Major Sofosbuvir Degradation Products

Degradation Product	Molecular Formula	Molecular Weight (g/mol)	Proposed Structure Name	Reference
DP I (Acid)	C ₁₆ H ₁₈ FN ₂ O ₈ P	416.08	(R)- ((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2-yl)methyl phenyl hydrogen phosphate	[1]
DP IIa (Base)	C ₁₆ H ₂₅ FN ₃ O ₉ P	453.13	(S)-isopropyl 2- ((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof uran-2- yl)methoxy) (hydroxy)phosph orylamino)propa noate	[1]
DP IIb (Base)	C ₁₃ H ₁₉ FN ₃ O ₉ P	411.08	(S)-2-((R)- (((2R,3R,4R,5R)- 5-(2,4-dioxo-3,4- dihydropyrimidin- 1(2H)-yl)-4- fluoro-3-hydroxy- 4- methyltetrahydrof	[1]

			uran-2-yl)methoxy)(hydroxy)phosphorylamino)propionic acid
			(S)-isopropyl 2-(((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propionate N-oxide
DP III (Oxidative)	C ₂₂ H ₂₇ FN ₃ O ₉ P	527.15	[1]

Process-Related Impurities and Isomers

Process-related impurities can include unreacted starting materials, intermediates, and by-products from the synthesis of sofosbuvir.[2] Additionally, due to the presence of multiple chiral centers in the sofosbuvir molecule, stereoisomers, particularly diastereomers, are critical potential impurities that must be controlled. The desired isomer is the (S,R) configuration at the phosphorus and alanine chiral centers, respectively.

Table 3: Known Sofosbuvir Process-Related Impurities and Isomers

Impurity/Isomer Name	Type	Notes	Reference
Sofosbuvir (R,R)-diastereomer	Isomer	Diastereomer at the phosphorus and alanine centers.	[4]
Sofosbuvir (S,S)-diastereomer	Isomer	Diastereomer at the phosphorus and alanine centers.	[4]
Sofosbuvir (R,S)-diastereomer	Isomer	Diastereomer at the phosphorus and alanine centers.	[4]
GS-331007	Metabolite	The primary, inactive nucleoside metabolite of sofosbuvir.	[5]
Sofosbuvir D-alaninate R, S Isomer	Isomer	Diastereomer at the alanine moiety.	[4]
Sofosbuvir (R)-Phosphate	Isomer	Epimer at the phosphorus center.	[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification of sofosbuvir and its related compounds. The following sections provide methodologies for forced degradation studies and analytical techniques.

Forced Degradation Studies

The following protocols are based on established methods for inducing degradation of sofosbuvir.[\[1\]](#)[\[3\]](#)

3.1.1. Acid Hydrolysis

- Dissolve 200 mg of sofosbuvir in 5 mL of 1N HCl.

- Reflux the solution at 80°C for 10 hours.
- Neutralize the solution with ammonium bicarbonate.
- Lyophilize the sample to obtain a crude solid.
- Dissolve the solid in 4 mL of mobile phase (50:50 acetonitrile:water) for analysis.[\[1\]](#)

3.1.2. Base Hydrolysis

- Dissolve 200 mg of sofosbuvir in 5 mL of 0.5N NaOH.
- Maintain the solution at 60°C for 24 hours.
- Neutralize the solution with HCl.
- Evaporate the solution to dryness.
- Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[\[1\]](#)

3.1.3. Oxidative Degradation

- Dissolve 200 mg of sofosbuvir in 5 mL of 30% H₂O₂.
- Maintain the solution at 80°C for 48 hours.
- Evaporate the solution to obtain a solid residue.
- Dissolve the residue in 5 mL of mobile phase (50:50 acetonitrile:water) for analysis.[\[1\]](#)

3.1.4. Thermal Degradation

- Expose the solid drug substance to a temperature of 50°C for 21 days.[\[3\]](#)
- Prepare a solution of the stressed sample in mobile phase for analysis.

3.1.5. Photolytic Degradation

- Expose the solid drug substance to UV light at 254 nm for 24 hours.[\[1\]](#)

- Prepare a solution of the stressed sample in mobile phase for analysis.

Analytical Methodologies

3.2.1. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method is essential for separating sofosbuvir from its degradation products and impurities.

Table 4: HPLC Method Parameters for Sofosbuvir and Related Substances

Parameter	Condition 1	Condition 2
Column	X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)	Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in water; B: Acetonitrile	0.1% Trifluoroacetic acid in water:acetonitrile (50:50, v/v)
Elution	Gradient	Isocratic
Flow Rate	0.6 mL/min	1.0 mL/min
Column Temperature	35°C	Ambient
Detection	UV at 260 nm	UV at 260 nm
Injection Volume	10 µL	20 µL
Reference	[1]	[6]

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and metabolites.

Table 5: LC-MS/MS Method Parameters for Sofosbuvir and Metabolites in Human Plasma

Parameter	Condition
LC System	UPLC
Column	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase	Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1, v/v/v)
Flow Rate	0.35 mL/min
MS System	Triple Quadrupole
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)
MRM Transitions	Sofosbuvir: m/z 530.3 → 261.26; GS-331007: m/z 261.26 → 112.1
Reference	[7]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (^1H , ^{13}C , ^{31}P , ^{19}F) is indispensable for the definitive structural confirmation of isolated impurities.[\[1\]](#) Quantitative ^{31}P -NMR can also be used for purity determination of sofosbuvir.[\[8\]](#)

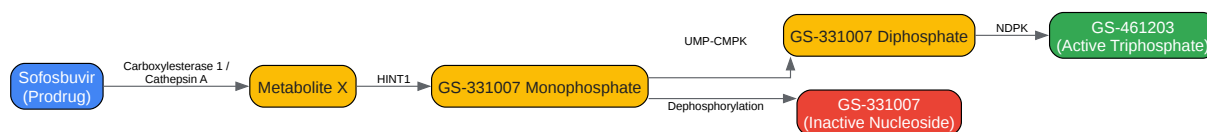
Table 6: NMR Parameters for Characterization of Sofosbuvir Degradation Products

Parameter	Condition
Spectrometer	Bruker 400 MHz
Nuclei	^1H , ^{13}C , ^{31}P , ^{19}F , HSQC, HMBC
Solvent	DMSO- d_6 or MeOD
Reference	[1]

Key Pathways and Relationships

Metabolic Activation Pathway of Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator for the HCV NS5B polymerase.[1]

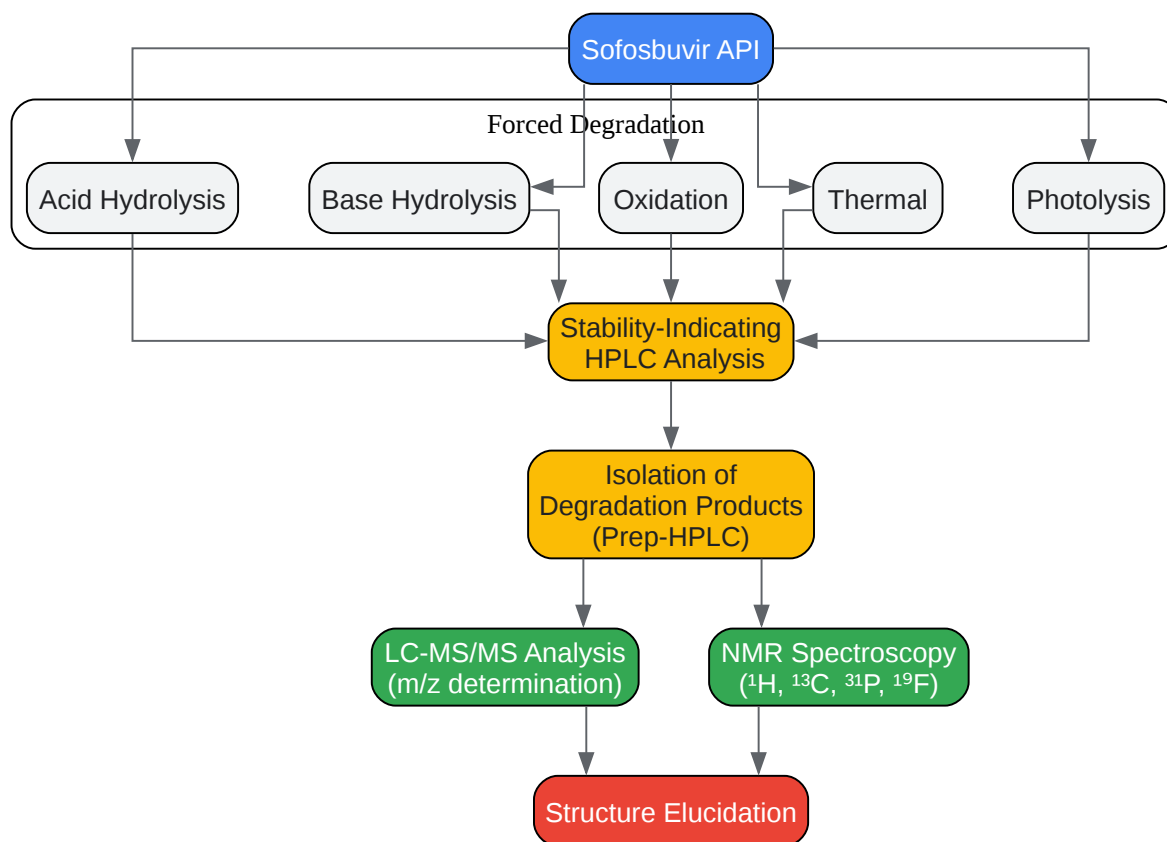


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Caption: Metabolic activation pathway of sofosbuvir in hepatocytes.

Experimental Workflow for Impurity Identification

A systematic workflow is essential for the comprehensive identification and characterization of sofosbuvir-related compounds.



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Caption: Workflow for identification of sofosbuvir degradation products.

Conclusion

The identification and control of related compounds and isomers are paramount to ensuring the quality, safety, and efficacy of sofosbuvir. This guide has provided a detailed overview of the common degradation products, process-related impurities, and isomers of sofosbuvir. The experimental protocols for forced degradation studies and various analytical techniques, including HPLC, LC-MS, and NMR, offer a practical framework for researchers in this field. The systematic presentation of quantitative data and visual representation of key pathways are

intended to aid in the comprehensive understanding and management of sofosbuvir impurities throughout the drug development lifecycle. Adherence to these principles and methodologies will support the consistent production of high-quality sofosbuvir, ultimately benefiting patients with chronic Hepatitis C.

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- To cite this document: BenchChem. [Identification of Sofosbuvir Related Compounds and Isomers: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150399#identification-of-sofosbuvir-related-compounds-and-isomers]

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